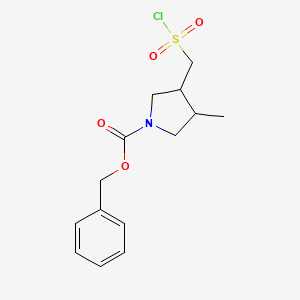

Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that has gained attention in scientific research due to its unique properties.

科学的研究の応用

Synthesis and Neuroleptic Activity

Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate derivatives have been synthesized and evaluated for their neuroleptic activity. For instance, certain benzamides of this compound showed significant activity against stereotyped behavior in rats. These findings suggest their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).

Applications in Asymmetric Synthesis

This compound has been used in conjugate addition reactions to produce chiral 3-aziridin-2-yl-acrylates, leading to high-yield and high stereoselectivity. Such reactions are crucial in the asymmetric synthesis of vicinal diamine derivatives, indicating its importance in the synthesis of biologically active compounds (Yoon et al., 2010).

Large-Scale Preparation from L-Aspartic Acid

The compound has been synthesized from L-aspartic acid on a large scale, demonstrating its practicality for industrial applications. This process involves methylation, reduction, and protection steps, highlighting its versatility in chemical synthesis (Yoshida et al., 1996).

Efficient Synthesis via Aziridinium Ion Intermediate

An efficient synthesis method for related compounds has been developed, using a stereospecific and regioselective chlorination process. This method emphasizes the compound's utility in producing chiral building blocks for biologically active compounds (Ohigashi et al., 2010).

Platinum-Catalyzed Hydroamination

The compound has been involved in platinum-catalyzed intramolecular hydroamination reactions, forming pyrrolidine derivatives. This showcases its role in reactions with excellent functional group compatibility and low moisture sensitivity (Bender et al., 2005).

特性

IUPAC Name |

benzyl 3-(chlorosulfonylmethyl)-4-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4S/c1-11-7-16(8-13(11)10-21(15,18)19)14(17)20-9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOIWXIMEBTAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2440325.png)

![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2440328.png)

![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)

![4-bromo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2440338.png)

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2440340.png)